Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate
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Overview
Description
Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by its unique structure, which includes a benzene ring fused to a thiazine ring. It has garnered interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate typically involves the reaction of 2-aminobenzenesulfonamide with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzothiazine derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, which could be useful in studying enzyme functions.
Medicine: Research has indicated potential anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: It can be used in the synthesis of dyes and pigments due to its stable structure and reactivity.
Mechanism of Action
The mechanism by which Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate can be compared with other benzothiazine derivatives, such as:
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide: This compound has similar structural features but differs in its oxidation state and functional groups.
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure but have different substituents and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other related compounds.
Properties
Molecular Formula |
C12H13NO3S |
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Molecular Weight |
251.30 g/mol |
IUPAC Name |
ethyl 2-methyl-4-oxo-3H-1,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C12H13NO3S/c1-3-16-12(15)10-11(14)8-6-4-5-7-9(8)17-13(10)2/h4-7,10H,3H2,1-2H3 |
InChI Key |
DMXFIEJEZGPKMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=CC=CC=C2SN1C |
Origin of Product |
United States |
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